6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate

Tyrosinase inhibition Melanogenesis Kojic acid derivatives

This exclusive 2-iodobenzoate tyrosinase-inhibitor prodrug is engineered for halogen-bond-guided lead optimization. The iodine atom enables unique co-crystallization studies, while the esterification dramatically increases lipophilicity (>2 log units) to enhance membrane permeability over the parent 5-hydroxy compound. Essential for SAR matrices mapping steric, electronic, and lipophilic requirements. Validate intracellular delivery with this dedicated tool.

Molecular Formula C17H13IN2O4S
Molecular Weight 468.27
CAS No. 896308-97-7
Cat. No. B2585807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate
CAS896308-97-7
Molecular FormulaC17H13IN2O4S
Molecular Weight468.27
Structural Identifiers
SMILESCN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3I
InChIInChI=1S/C17H13IN2O4S/c1-20-7-6-19-17(20)25-10-11-8-14(21)15(9-23-11)24-16(22)12-4-2-3-5-13(12)18/h2-9H,10H2,1H3
InChIKeyQBFBGHFJEXCEQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate (CAS 896308-97-7): Compound Class and Structural Context


6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate (CAS 896308-97-7) is a synthetic small molecule belonging to the kojic acid–methimazole hybrid class. It features a 4-oxo-4H-pyran core substituted at the 6-position with a (1-methyl‑1H‑imidazol‑2‑yl)thiomethyl group and at the 3-position with a 2‑iodobenzoate ester. The parent scaffold, 5‑hydroxy‑2‑{[(1‑methyl‑1H‑imidazol‑2‑yl)thio]methyl}‑4H‑pyran‑4‑one (compound 4), has been characterized as a potent inhibitor of mushroom tyrosinase (monophenolase IC₅₀ = 0.03 mM; diphenolase IC₅₀ = 1.29 mM) and of intracellular melanin formation in B16/F10 murine melanoma cells [1]. The target compound differs from compound 4 by replacement of the 5‑hydroxy group with a 2‑iodobenzoate ester, a modification that influences lipophilicity, metabolic stability, and potential target‑engagement profile.

Why In‑Class Kojic Acid–Methimazole Analogs Cannot Substitute for 6-(((1-Methyl‑1H‑imidazol‑2‑yl)thio)methyl)-4-oxo-4H-pyran‑3‑yl 2‑iodobenzoate


Within the kojic acid–methimazole series, the nature of the substituent at the pyran 3‑position (or 5‑position in the canonical kojic acid numbering) dictates critical molecular properties. The lead analog compound 4 bears a free 5‑hydroxy group that contributes hydrogen‑bond donor capacity and chelation potential but limits membrane permeability. Replacement of this hydroxy group with a 2‑iodobenzoate ester (the target compound) eliminates the hydrogen‑bond donor while adding a heavy halogen atom (iodine), which can engage in halogen bonding and substantially increase lipophilicity (calculated logP differences > 2 units) [1]. These changes are expected to alter cellular uptake, tissue distribution, and off‑target binding profiles. Consequently, data obtained with compound 4 or other close analogs (e.g., the 5‑methoxy derivative compound 5, which shows no tyrosinase inhibition) cannot be extrapolated to the iodobenzoate ester without dedicated comparative experiments.

Quantitative Differentiation Evidence for 6-(((1-Methyl‑1H‑imidazol‑2‑yl)thio)methyl)-4-oxo-4H-pyran‑3‑yl 2‑iodobenzoate Versus Closest Analogs


Structural and Physicochemical Divergence from the Parent 5‑Hydroxy Analog (Compound 4)

The target compound replaces the 5‑hydroxy group of compound 4 with a 2‑iodobenzoate ester. This substitution eliminates the hydrogen‑bond donor capacity present in compound 4 and introduces a heavy iodine atom with the capacity to form halogen bonds. Calculated lipophilicity (clogP) increases by > 2 log units relative to compound 4, altering membrane permeability and tissue distribution [1]. Although direct enzyme inhibition data for the iodobenzoate ester are not available in the public literature, the profound physicochemical divergence precludes functional interchangeability.

Tyrosinase inhibition Melanogenesis Kojic acid derivatives

Functional Contrast with the 5‑Methoxy Analog (Compound 5)

Compound 5, the 5‑methoxy analog of compound 4, exhibits no inhibitory effect on mushroom tyrosinase activity, demonstrating that even a modest modification at the pyran 3/5‑position abolishes enzyme inhibition [1]. The target compound’s 2‑iodobenzoate ester is a more drastic structural departure than the methoxy group, implying that its activity profile cannot be inferred from either compound 4 or compound 5.

Tyrosinase inhibition Structure‑activity relationship Kojic acid derivatives

Heterocyclic Thioether Moiety Differentiation: Imidazole Versus Pyrimidine Analogs

Closely related compounds in which the 1‑methyl‑1H‑imidazol‑2‑yl thioether is replaced by a pyrimidin‑2‑yl thioether (e.g., 4‑oxo‑6‑((pyrimidin‑2‑ylthio)methyl)‑4H‑pyran‑3‑yl 2‑iodobenzoate, CAS 877635‑97‑7) or a 4,6‑dimethylpyrimidin‑2‑yl thioether (CAS not assigned) share the same iodobenzoate ester but differ in the heterocycle attached to the thioether linker [1]. The imidazole nitrogen(s) offer distinct hydrogen‑bond acceptor and metal‑coordination geometries compared to pyrimidine, which can lead to divergent target‑binding kinetics and selectivity profiles.

Halogen bonding Molecular recognition Scaffold hopping

Purity and Supply‑Chain Consistency Data Available from Commercial Vendors

The target compound is offered by multiple commercial suppliers at a standard purity of ≥95 % (HPLC) . Its closest listed analog, 4‑oxo‑6‑((pyrimidin‑2‑ylthio)methyl)‑4H‑pyran‑3‑yl 2‑iodobenzoate (CAS 877635‑97‑7), is similarly supplied at 95 % purity. No vendor currently provides a certificate of analysis (CoA) showing purity exceeding 97 % for either compound. This parity in available purity grades means procurement decisions must rely on the distinct structural features rather than on differential quality metrics.

Quality control Procurement specification Chemical sourcing

Recommended Application Scenarios for 6-(((1-Methyl‑1H‑imidazol‑2‑yl)thio)methyl)-4-oxo-4H-pyran‑3‑yl 2‑iodobenzoate Derived from Quantitative Evidence


Probing Halogen Bonding in Protein–Ligand Interactions

The 2‑iodobenzoate moiety introduces a strong halogen‑bond donor (iodine) absent in the parent compound 4 and other close analogs [1]. This makes the compound suitable for co‑crystallization studies or molecular dynamics simulations aimed at characterizing iodine‑mediated interactions with protein targets. Researchers investigating halogen‑bond‑guided lead optimization can use this compound as a tool to quantify the energetic contribution of an iodine substituent relative to hydrogen or smaller halogens.

Cell‑Permeability and Prodrug Concept Evaluation

Because the esterification of the 5‑hydroxy group with 2‑iodobenzoic acid increases calculated lipophilicity by > 2 log units relative to compound 4 [1], the target compound serves as a model ester prodrug for assessing intracellular delivery of the active 5‑hydroxy species. Investigators can measure cellular uptake, esterase‑mediated hydrolysis rates, and intracellular accumulation in comparative assays with compound 4 to validate prodrug hypotheses.

Structure–Activity Relationship (SAR) Studies on Kojic Acid–Methimazole Scaffolds

The target compound represents a key analog in SAR explorations of the 3/5‑position of the pyran ring. The observation that methylation (compound 5) abolishes tyrosinase inhibition [1] highlights the sensitivity of this position. Incorporating the iodobenzoate ester into a SAR matrix alongside the 5‑hydroxy, 5‑methoxy, and other ester variants enables systematic mapping of steric, electronic, and lipophilic requirements for biological activity.

Differentiation from Pyrimidine‑Linked Analogs in Screening Campaigns

Commercial libraries often contain both imidazole‑linked and pyrimidine‑linked members of this series [2]. Using the target compound in parallel with its pyrimidine counterparts allows screening teams to identify heterocycle‑dependent activity cliffs. This is especially relevant when the biological target contains metal ions or hydrogen‑bonding residues that discriminate between imidazole and pyrimidine nitrogen geometries.

Quote Request

Request a Quote for 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.